molecular formula C13H17FO B6242714 1-(2-fluorophenyl)-4,4-dimethylpentan-3-one CAS No. 1099653-49-2

1-(2-fluorophenyl)-4,4-dimethylpentan-3-one

Cat. No.: B6242714
CAS No.: 1099653-49-2
M. Wt: 208.3
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Description

1-(2-fluorophenyl)-4,4-dimethylpentan-3-one is an organic compound with a unique structure that includes a fluorophenyl group attached to a dimethylpentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4,4-dimethylpentan-3-one typically involves the reaction of 2-fluorobenzene with a suitable ketone precursor under controlled conditions. One common method involves the Friedel-Crafts acylation reaction, where 2-fluorobenzene reacts with 4,4-dimethylpentan-3-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4,4-dimethylpentan-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-(2-fluorophenyl)-4,4-dimethylpentan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4,4-dimethylpentan-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain molecular targets, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-4,4-dimethylpentan-3-one
  • 1-(2-bromophenyl)-4,4-dimethylpentan-3-one
  • 1-(2-methylphenyl)-4,4-dimethylpentan-3-one

Uniqueness

1-(2-fluorophenyl)-4,4-dimethylpentan-3-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it distinct from its chloro, bromo, and methyl analogs.

Properties

CAS No.

1099653-49-2

Molecular Formula

C13H17FO

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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